5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide
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Overview
Description
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is an organic compound that features a benzamide core substituted with bromine and fluorine atoms, as well as a cyclobutyl group with a hydroxyl functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide typically involves multiple steps:
Bromination and Fluorination: The starting material, often a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a series of reactions, which may include cyclization and functionalization steps.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Chemical Biology: The compound is employed as a tool to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-(2-hydroxy-2,2-dimethylcyclobutyl)benzamide
- 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclopropyl)benzamide
- 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclopentyl)benzamide
Uniqueness
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is unique due to the specific positioning of the bromine and fluorine atoms, as well as the presence of the cyclobutyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2)10(6-11(13)17)16-12(18)8-5-7(14)3-4-9(8)15/h3-5,10-11,17H,6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBHGNLMYKBNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)C2=C(C=CC(=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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